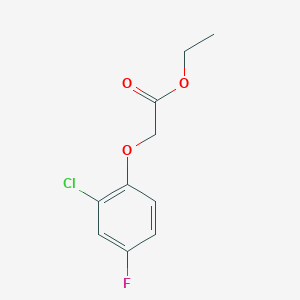

Ethyl (2-chloro-4-fluorophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloro-4-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTLJDPEVFSUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403738 | |

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-85-4 | |

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Phenoxyacetate Compounds: From Synthesis to Biological Applications

This guide provides an in-depth exploration of phenoxyacetate compounds, a versatile class of molecules with significant applications in agriculture and medicine. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

Introduction: The Versatility of the Phenoxyacetate Scaffold

Phenoxyacetic acid, a molecule in which a phenyl ring is linked to a carboxylic acid via an ether bond, forms the foundational structure for a diverse array of compounds.[1] While the parent compound itself has limited direct applications, its derivatives have made a profound impact in various fields.[1] Historically, phenoxyacetates are best known for their role as synthetic auxin herbicides, revolutionizing weed control in agriculture.[2][3][4][5] More recently, the phenoxyacetate scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiepileptic properties.[1][6]

This guide will provide a holistic overview of phenoxyacetate compounds, bridging their traditional use in agriculture with their burgeoning potential in drug discovery and development. We will explore the chemical principles that underpin their synthesis and biological activity, offering both theoretical insights and practical, field-proven experimental methodologies.

Synthetic Strategies for Phenoxyacetate Derivatives

The synthesis of phenoxyacetate derivatives is primarily achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being the most common and versatile method. The Ullmann condensation offers an alternative route, particularly for more complex or sterically hindered substrates.

The Williamson Ether Synthesis: A Cornerstone of Phenoxyacetate Chemistry

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, including phenoxyacetates. The reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetate, typically ethyl bromoacetate or chloroacetic acid.

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical for the deprotonation of the starting phenol to form the nucleophilic phenoxide. For simple phenols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient. However, for phenols with electron-withdrawing groups that increase their acidity, weaker bases like potassium carbonate (K₂CO₃) can be used. The use of a weaker base can help to minimize side reactions, such as hydrolysis of the ester.

-

Solvent Selection: The solvent plays a crucial role in facilitating the SN2 reaction. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are often preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Leaving Group: Bromoacetates are generally more reactive than chloroacetates due to the better leaving group ability of the bromide ion. The choice between the two often depends on the reactivity of the phenol and the desired reaction conditions.

-

Catalyst: In some cases, a catalytic amount of sodium iodide (NaI) can be added to the reaction mixture. The iodide ion can displace the chloride or bromide from the α-haloacetate in situ, forming a more reactive iodoacetate intermediate, thereby accelerating the reaction.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)acetic acid

This protocol details the synthesis of a common phenoxyacetate herbicide via the Williamson ether synthesis.

Materials:

-

4-chlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of NaOH (2.0 eq).

-

To this solution, add chloroacetic acid (1.1 eq).

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with concentrated HCl to a pH of approximately 1-2. This will precipitate the phenoxyacetic acid product.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

For purification, recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water.

-

Dry the purified crystals under vacuum to obtain 2-(4-chlorophenoxy)acetic acid as a white solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Ullmann Condensation: An Alternative Route

The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. In the context of phenoxyacetate synthesis, it involves the coupling of a phenol with an aryl halide that also contains an acetate group. This method is particularly useful when the Williamson ether synthesis is not feasible, for example, with sterically hindered phenols or aryl halides.

Causality Behind Experimental Choices:

-

Copper Catalyst: The choice of the copper catalyst is crucial. While traditional Ullmann reactions used copper powder, modern methods often employ soluble copper(I) salts, such as CuI or CuBr, in combination with a ligand. The ligand, typically a diamine or an amino acid, helps to stabilize the copper catalyst and facilitate the reaction.

-

Base: A base is required to deprotonate the phenol. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.

-

Solvent: High-boiling polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typically used to achieve the high reaction temperatures often required for the Ullmann condensation.

Biological Applications and Mechanisms of Action

Phenoxyacetate derivatives have a broad spectrum of biological activities, ranging from herbicidal to therapeutic. The following sections will detail their primary applications and the underlying molecular mechanisms.

Herbicidal Activity: Mimicking a Plant Hormone

The most well-known application of phenoxyacetate compounds is as synthetic auxin herbicides. These compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[2][4][5]

Mechanism of Action:

Synthetic auxins bind to and activate the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[2][7] This binding promotes the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in abnormal and unsustainable growth that ultimately leads to the death of the plant.[2][4]

Signaling Pathway of Auxin Herbicides:

Caption: PI3K/Akt/mTOR signaling pathway targeted by a phenoxyacetamide.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds. [8][9][10][11] Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (phenoxyacetate derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a control group with medium only.

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [8]6. Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Targeting Key Mediators

Phenoxyacetic acid derivatives have also shown promise as anti-inflammatory agents. [6][12][13][14]Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action:

A primary target for many anti-inflammatory phenoxyacetate derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2. [13]By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (phenoxyacetate derivative)

-

A detection kit for measuring prostaglandin E₂ (PGE₂) production

-

Buffer solution

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In separate wells of a microplate, pre-incubate the COX-1 or COX-2 enzyme with the test compound or a control vehicle.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of PGE₂ produced using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound and determine the IC₅₀ values.

Antimicrobial Activity: A Potential Solution to Resistance

The emergence of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Phenoxyacetate derivatives have demonstrated activity against a range of pathogenic microorganisms. [1] Mechanism of Action:

The exact mechanisms of antimicrobial action for phenoxyacetate derivatives are still under investigation and may vary depending on the specific compound and the target microorganism. Some proposed mechanisms include the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15][16][17] Materials:

-

Bacterial or fungal strain of interest

-

Liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Test compound (phenoxyacetate derivative)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well microplate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions for the specific microorganism.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of phenoxyacetate derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Herbicidal Activity

For herbicidal activity, the presence and position of substituents on the phenyl ring are critical. [18]Generally, electron-withdrawing groups, such as chlorine atoms, at the 2- and 4-positions of the phenyl ring enhance herbicidal potency. [18]The carboxylic acid group is essential for activity, as it mimics the carboxylate of IAA. [2]

Anticancer Activity

The SAR of anticancer phenoxyacetate derivatives is more complex and depends on the specific molecular target. However, some general trends have been observed. For instance, the nature and position of substituents on the phenyl ring can significantly influence cytotoxicity. [19][20]The introduction of bulky or lipophilic groups can enhance cell permeability and interaction with hydrophobic pockets in target proteins.

Anti-inflammatory Activity

For selective COX-2 inhibition, the presence of a sulfonamide or a similar group on a side chain attached to the phenoxyacetic acid core is often beneficial. The overall lipophilicity of the molecule also plays a significant role in its anti-inflammatory activity. [21][22]

Antimicrobial Activity

The SAR of antimicrobial phenoxyacetate derivatives is highly dependent on the target microorganism. The presence of halogen atoms on the phenyl ring and the nature of the amide or ester linkage can influence the antimicrobial spectrum and potency. [23][24] Quantitative Structure-Activity Relationship (QSAR) Data for Antisickling Agents:

A study on phenoxy and benzyloxyacetic acid derivatives as antisickling agents developed QSAR equations to correlate physicochemical properties with in vitro activity. [25]The study found that:

| Parameter | Correlation with Potency |

| Hydrophobicity (π) of substituents | Positive |

| Electronic parameter (σ) of meta/para substituents | Positive |

| Molar Refraction (MR) of para substituents | Negative |

Data adapted from a study on antisickling agents. [25]

Conclusion and Future Perspectives

Phenoxyacetate compounds represent a remarkably versatile chemical scaffold with a rich history and a promising future. From their established role in agriculture as potent herbicides to their emerging applications in medicine as anticancer, anti-inflammatory, and antimicrobial agents, the potential of these compounds is far from exhausted. The continued exploration of their synthesis, biological activities, and structure-activity relationships will undoubtedly lead to the development of new and improved molecules with significant benefits for both agriculture and human health. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and dynamic field.

References

- Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3497-3507.

- Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

- Walsh, T. A., et al. (2018). A technical guide to the molecular mode of action of synthetic auxin herbicides. BenchChem.

- Al-Ghorbani, M., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Scientific Reports, 13(1), 1-18.

- Staswick, P. E. (2009). Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis. Plant Physiology, 150(3), 1314-1325.

- Song, Y. (2014). Mechanism of action of natural auxins and the auxinic herbicides. Weed Science, 62(4), 745-755.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- de Morais, S. M., et al. (2020). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Planta Daninha, 38.

- Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305.

- Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 148, 107727.

- Hossain, M. M., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry, 23(5), 1541-1555.

- Mathew, B., et al. (2022). Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy acetyl carboxamides.

- Kaur, M., & Singh, P. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- BenchChem. (2025). Application Notes and Protocols for Bioassays of N,N-dimethyl-2-phenoxypropanamide's Herbicidal Activity.

- El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. International Journal of Molecular Sciences, 24(13), 10839.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Abcam. (n.d.). MTT assay protocol.

- Horton, T. (1994). MTT Cell Assay Protocol.

- El-Gendy, M. A., et al. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Bollettino chimico farmaceutico, 139(2), 73-80.

- Deau, F., et al. (1998). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of medicinal chemistry, 41(1), 121-131.

- Khan, A. U., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(2), 97-115.

- Zhang, H., et al. (2022).

- Woźniak, E., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

- ATCC. (n.d.).

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.

- Verma, R. P., & Hansch, C. (2009). Quantitative structure-activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 2(2), 53-65.

- Erne, K., & Sperber, M. (1964). Determination of phenoxyacetic herbicide residues in biological materials. Acta veterinaria Scandinavica, 5(3), 238-249.

- Erne, K. (1966). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. Acta veterinaria Scandinavica, 7(1), 77-96.

- Al-Masoudi, N. A., et al. (2011). New Phenoxyacetic Acid Analogues with Antimicrobial Activity.

- Khan, D. D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 108-114.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- Gali-Muhtasib, H. U., et al. (2008). Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand on pancreatic cancer cell lines, KLM-1 and MIA-PaCa-2. International journal of molecular medicine, 21(4), 435-442.

- Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 573.

- Wu, X., et al. (2018). Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. Oncotarget, 9(46), 28092-28103.

- Thapa, P., et al. (2021). Hydrophobic Phenoxazines Shut Down PI3K/Akt/mTOR/P70S6/S6 Kinase Signalling Pathway and Induces Massive Apoptosis in Rhabdomyosarcoma Cells. International Journal of Pharmaceutical Sciences Review and Research, 71(2), 122-130.

- Marques, M. P. M., et al. (2002). New Anticancer Agents: Structure-Activity Relationships. Current medicinal chemistry, 9(8), 829-856.

- Tung, B. T., et al. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Journal of Applied Pharmaceutical Science, 13(1), 001-014.

- Almeida, V. L., et al. (2017). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmaceutical and Nano Sciences, 6(3), 125-139.

- Ghorab, M. M., et al. (2016). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Journal of Chemistry, 2016, 1-21.

- De, B., & Kumar, R. (2023). Introduction and Application of Quantitative Structure Activity Relationship.

- Hammond, R., et al. (2022).

- Pal, D., & Kumar, S. (2013). Quantitative Structure-Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). Current research in pharmaceutical sciences, 3(1), 1-10.

- Sharma, S. R., et al. (2020). Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator. Medicinal Chemistry Research, 29(8), 1435-1445.

- Wojtyczka, R. D., et al. (2014). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. International journal of environmental research and public health, 11(10), 10632-10645.

Sources

- 1. jetir.org [jetir.org]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. actascientific.com [actascientific.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 18. mdpi.com [mdpi.com]

- 19. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 23. Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of Ethyl (2-chloro-4-fluorophenoxy)acetate

The following technical guide details the mass spectrometry fragmentation of Ethyl (2-chloro-4-fluorophenoxy)acetate , designed for researchers in analytical chemistry and drug discovery.

Executive Summary

Ethyl (2-chloro-4-fluorophenoxy)acetate (C₁₀H₁₀ClFO₃) represents a specific class of halogenated phenoxy esters often utilized as intermediates in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds (e.g., PPAR agonists).

This guide provides a mechanistic breakdown of its fragmentation under Electron Ionization (EI, 70 eV) , the standard for library matching and structural elucidation. The analysis focuses on the interplay between the ethyl ester moiety and the halogenated aromatic ether , providing diagnostic ions for high-confidence identification.

Compound Profile

| Property | Value | Notes |

| Formula | C₁₀H₁₀ClFO₃ | |

| Monoisotopic Mass | 232.03 Da | Based on ³⁵Cl |

| Molecular Ion (M⁺) | m/z 232 | Observed as a radical cation |

| Isotope Pattern | M (232) : M+2 (234) | 3:1 ratio (Characteristic of single Chlorine) |

| Key Substituents | 2-Chloro, 4-Fluoro | Ortho/Para directing; F is stable on ring |

Experimental Methodology (GC-MS)

To replicate the fragmentation patterns described, the following protocol ensures reproducible ionization and transmission of diagnostic ions.

Protocol: Gas Chromatography-Mass Spectrometry (EI)[4]

-

Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

-

Inlet Parameters:

-

Temperature: 250°C

-

Mode: Splitless (1 min purge) or Split (10:1) for concentrated samples.

-

-

Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (hold 3 min).

-

-

MS Source (EI):

-

Ionization Energy: 70 eV (Standard).

-

Source Temp: 230°C.

-

Quadrupole Temp: 150°C.

-

Scan Range: m/z 40–300.

-

Validation Check: Ensure the vacuum pressure is <

Torr to prevent ion-molecule reactions that distort relative abundances.

Mechanistic Fragmentation Analysis

The fragmentation of ethyl (2-chloro-4-fluorophenoxy)acetate is driven by two competing charge stabilization sites: the aromatic ring (stabilized by the ether oxygen lone pair) and the carbonyl oxygen of the ester.

Pathway A: McLafferty Rearrangement (Ethyl Ester Specific)

A classic rearrangement observed in ethyl esters possessing

-

Mechanism: The carbonyl oxygen abstracts a hydrogen from the ethyl terminal methyl group via a 6-membered transition state.

-

Result: Loss of neutral Ethylene (C₂H₄, 28 Da) .

-

Diagnostic Ion: m/z 204 (Carboxylic acid radical cation).

-

Significance: Confirms the presence of the ethyl ester moiety.

Pathway B: -Cleavage (Alkoxy Loss)

Direct cleavage of the bond adjacent to the carbonyl group.

-

Mechanism: Loss of the ethoxy radical ([1]•OC₂H₅ , 45 Da).

-

Result: Formation of the acylium ion.[1]

-

Diagnostic Ion: m/z 187 (Acylium cation).

-

Significance: High stability due to resonance with the carbonyl oxygen.

Pathway C: Ether Bond Cleavage (Phenoxy Formation)

Cleavage at the

-

Mechanism: The charge is retained on the aromatic moiety due to resonance stabilization by the halogens and the oxygen lone pair.

-

Result: Formation of the 2-chloro-4-fluorophenol radical cation .

-

Diagnostic Ion: m/z 146 .

-

Secondary Loss: This ion often loses CO (-28) to form a halogenated cyclopentadiene cation (m/z 118 ).

Pathway D: Benzylic-Type Cleavage (Tropylium Analog)

While less dominant in phenoxy ethers than in benzyl compounds, the loss of the entire acetate group (

-

Result: Formation of the 2-chloro-4-fluorophenoxy cation .

-

Diagnostic Ion: m/z 145 (Even electron cation).

Visualization of Fragmentation Pathways[1][5]

The following diagram illustrates the connectivity and mass transitions for the primary pathways.

Figure 1: Fragmentation tree for Ethyl (2-chloro-4-fluorophenoxy)acetate showing primary ion transitions.

Diagnostic Ion Table & Interpretation

Use this table to validate experimental spectra against theoretical predictions.

| m/z (³⁵Cl) | Ion Identity | Mechanism | Relative Abundance Estimation |

| 232 | [M]⁺• | Molecular Ion | Moderate (10–30%) |

| 204 | [M - C₂H₄]⁺• | McLafferty Rearrangement | High (Often Base Peak in Ethyl Esters) |

| 187 | [M - OEt]⁺ | High | |

| 146 | [C₆H₄ClFO]⁺• | Phenol Radical Cation | Moderate |

| 118 | [C₅H₃ClF]⁺ | Loss of CO from m/z 146 | Low-Moderate |

| 59 | [CH₂=C(OH)OEt]⁺ | Ester fragment (Double McLafferty) | Low |

Isotope Validation (The "Chlorine Check")

Because the molecule contains one Chlorine atom , every fragment retaining the aromatic ring must exhibit the characteristic 3:1 intensity ratio between the peak at mass

-

Check m/z 232 vs 234: Ratio should be ~3:1.

-

Check m/z 187 vs 189: Ratio should be ~3:1.

-

Check m/z 146 vs 148: Ratio should be ~3:1.

-

Note: Fluorine is monoisotopic (¹⁹F) and does not contribute to the isotope pattern, but it adds a mass defect of -0.0016 Da, slightly lowering the exact mass.

Conclusion

The mass spectrum of Ethyl (2-chloro-4-fluorophenoxy)acetate is characterized by a competition between ester-driven fragmentations and ether cleavage. The McLafferty rearrangement product (m/z 204) and the acylium ion (m/z 187) serve as the primary identifiers for the ester side chain, while the phenol radical cation (m/z 146) confirms the specific halogenation pattern of the aromatic ring.

Researchers should prioritize the m/z 204 peak for screening ethyl esters in this class, using the 3:1 chlorine isotope signature at m/z 232/234 as the ultimate confirmation of structural integrity.

References

-

McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. 31 (1): 82–87.[2] Link

-

NIST Mass Spectrometry Data Center . "Ethyl Acetate Fragmentation & Phenoxy Esters". NIST Chemistry WebBook, SRD 69. Link

- Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference". Global View Publishing.

-

Gross, M. L. (2004).[2] "Focus in honor of Fred McLafferty: The Discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[2] Link

Sources

exploratory studies of ethyl (2-chloro-4-fluorophenoxy)acetate

An In-depth Technical Guide to the Exploratory Studies of Ethyl (2-chloro-4-fluorophenoxy)acetate

Introduction

The phenoxyacetate scaffold is a privileged structural motif in medicinal chemistry, forming the core of various therapeutic agents and agrochemicals. Its synthetic accessibility and the ease with which its physicochemical and pharmacological properties can be modulated through aromatic substitution have made it an attractive starting point for drug discovery programs. This guide provides a comprehensive technical overview for the exploratory study of a novel derivative, ethyl (2-chloro-4-fluorophenoxy)acetate. The introduction of chloro and fluoro substituents on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will detail a logical and experimentally sound approach to the synthesis, purification, characterization, and potential biological evaluation of this compound. The protocols and insights provided are grounded in established chemical principles and draw from methodologies applied to analogous structures.

Section 1: Synthesis and Purification

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable method for the synthesis of ethyl (2-chloro-4-fluorophenoxy)acetate is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][3][4] In this specific case, the sodium or potassium salt of 2-chloro-4-fluorophenol will be reacted with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction is favored by the use of a polar aprotic solvent, which solvates the cation of the base but not the phenoxide, thus enhancing its nucleophilicity.

The choice of 2-chloro-4-fluorophenol as the starting phenol and ethyl chloroacetate as the alkylating agent is based on their commercial availability and the well-established reactivity of these classes of compounds in Williamson ether synthesis.[5][6]

Precursor Availability: 2-chloro-4-fluorophenol

2-chloro-4-fluorophenol is a commercially available starting material.[7] For researchers who may need to synthesize it, it can be prepared by the direct chlorination of 4-fluorophenol.[8][9]

Detailed Experimental Protocol for Ethyl (2-chloro-4-fluorophenoxy)acetate Synthesis

This protocol is a robust starting point, adaptable based on laboratory-specific equipment and observations.

Materials and Reagents:

-

2-chloro-4-fluorophenol

-

Ethyl chloroacetate[10]

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluorophenol (1.0 eq).

-

Dissolve the phenol in a suitable volume of anhydrous DMF or acetone.

-

Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The use of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide.[4]

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

To this mixture, add ethyl chloroacetate (1.1-1.2 eq) dropwise via a syringe or dropping funnel. An exothermic reaction may be observed.

-

Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is important to remove any unreacted acidic starting material or hydrolyzed byproducts.[11]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude ethyl (2-chloro-4-fluorophenoxy)acetate will likely be an oil or a low-melting solid and can be purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). The optimal eluent composition should be determined by TLC analysis of the crude product.

Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the purified ethyl (2-chloro-4-fluorophenoxy)acetate.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of ethyl (2-chloro-4-fluorophenoxy)acetate.

Section 2: Physicochemical and Spectroscopic Characterization

Predicted and Known Physicochemical Properties

| Property | Ethyl (2-chloro-4-fluorophenoxy)acetate (Predicted) | Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | Phenyl acetate[12] | Phenylacetic acid[13][14] |

| Molecular Formula | C₁₀H₁₀ClFO₃ | C₁₀H₁₁ClFNO₃ | C₈H₈O₂ | C₈H₈O₂ |

| Molecular Weight | 232.63 g/mol | 247.65 g/mol | 136.15 g/mol | 136.15 g/mol |

| Physical State | Likely a colorless oil or low-melting solid | Solid | Colorless liquid | White solid |

| Melting Point | N/A | 76 - 80 °C | -30 °C | 76 - 78 °C |

| Boiling Point | > 200 °C (Predicted) | N/A | 196 °C | 265.5 °C |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, DMSO) | N/A | Sparingly soluble in water | 15 g/L in water |

Spectroscopic Analysis

The structural confirmation of the synthesized ethyl (2-chloro-4-fluorophenoxy)acetate is achieved through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

-

A triplet at ~1.3 ppm (3H) corresponding to the -CH₃ of the ethyl group.

-

A quartet at ~4.2 ppm (2H) corresponding to the -OCH₂- of the ethyl group.

-

A singlet at ~4.7 ppm (2H) for the -OCH₂- group linking the ester to the phenoxy ring.

-

A series of multiplets in the aromatic region (~6.9-7.4 ppm, 3H) corresponding to the protons on the substituted phenyl ring. The specific coupling patterns will depend on the relative positions of the chloro and fluoro substituents.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

A signal at ~14 ppm for the ethyl -CH₃.

-

A signal at ~62 ppm for the ethyl -OCH₂-.

-

A signal at ~65 ppm for the ether -OCH₂-.

-

A carbonyl signal at ~168 ppm for the ester C=O.

-

Aromatic signals between 115-155 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.

-

~1760 cm⁻¹: A strong C=O stretching vibration for the ester carbonyl group.[6]

-

~1200-1250 cm⁻¹: Strong C-O stretching vibrations for the ester and ether linkages.

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1100 cm⁻¹: C-F stretching vibration.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecular ion, confirming the elemental composition.

-

Electron Impact (EI) or Electrospray Ionization (ESI): Will show the molecular ion peak [M]⁺ or [M+H]⁺, [M+Na]⁺. Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the ether bond.

Diagram: Analytical Workflow for Characterization

Caption: Analytical workflow for structural confirmation and purity assessment.

Section 3: Analytical Methodologies for Quantification and Impurity Profiling

For drug development studies, validated analytical methods are essential for ensuring the quality and consistency of the test compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile and semi-volatile compounds like ethyl (2-chloro-4-fluorophenoxy)acetate.

Protocol Outline:

-

Instrument: A standard GC-MS system with a capillary column (e.g., HP-5MS or equivalent).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).

-

Injection: 1 µL injection in split or splitless mode.

-

Temperature Program:

-

Initial oven temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Scan from m/z 40 to 400.

-

Data Analysis: The purity can be estimated by the relative area percentage of the main peak in the total ion chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for the quantification of organic molecules. For phenoxyacetic acid derivatives, reversed-phase HPLC is typically employed.[15]

Protocol Outline:

-

Instrument: HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Example Gradient: 30% to 95% acetonitrile over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV spectrum of the compound (likely around 220 nm and 270 nm).

-

Quantification: An external standard calibration curve should be generated using accurately weighed standards of the purified compound.

Potential Impurities

-

Unreacted Starting Materials: 2-chloro-4-fluorophenol and ethyl chloroacetate.

-

Hydrolysis Product: (2-chloro-4-fluorophenoxy)acetic acid, formed by hydrolysis of the ester.

-

Over-alkylation Products: Though less likely with a phenol, side reactions can occur.

Section 4: Exploratory Studies in the Context of Drug Development

Rationale for Biological Screening

The phenoxyacetate and related phenoxyacetamide scaffolds have shown promise in several therapeutic areas. This provides a strong rationale for screening ethyl (2-chloro-4-fluorophenoxy)acetate in relevant biological assays.

Potential as Anticancer Agents

Phenoxyacetamide derivatives have been reported to induce apoptosis in cancer cell lines such as HepG2 (liver cancer).[16] Phenylacetate itself has been shown to induce differentiation in tumor cells, suggesting a potential for non-cytotoxic cancer intervention.[17] Given these precedents, it would be logical to screen ethyl (2-chloro-4-fluorophenoxy)acetate for cytotoxic and anti-proliferative activity against a panel of human cancer cell lines.

Potential as Modulators of Metabolic Receptors

Phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[18] FFA1 agonists can amplify glucose-stimulated insulin secretion. Therefore, evaluating the activity of ethyl (2-chloro-4-fluorophenoxy)acetate, or its corresponding carboxylic acid, in FFA1 reporter assays is a promising avenue for exploration.

Diagram: Logical Framework for Exploratory Biological Screening

Caption: Logical framework for the initial biological screening of the title compound.

Section 5: Safety and Handling

Hazard Assessment

-

Ethyl (2-chloro-4-fluorophenoxy)acetate: As a novel compound, its toxicological properties have not been determined. It should be handled with care, assuming it is potentially hazardous.

-

Precursors: 2-chloro-4-fluorophenol is toxic and a skin irritant. Ethyl chloroacetate is toxic if swallowed, in contact with skin, or if inhaled, and is a lachrymator.[10]

-

Solvents: Standard precautions for handling flammable and volatile organic solvents should be followed.

Recommended Handling Procedures

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, refer to the Material Safety Data Sheets (MSDS) for the starting materials and take appropriate first aid measures.

Conclusion

This guide has outlined a comprehensive framework for the synthesis, characterization, and preliminary biological exploration of ethyl (2-chloro-4-fluorophenoxy)acetate. By following the detailed protocols for synthesis via Williamson etherification and characterization using modern spectroscopic and chromatographic techniques, researchers can confidently prepare and validate this novel compound. The provided rationale for its potential applications in oncology and metabolic diseases offers clear starting points for its inclusion in drug discovery screening campaigns. As with any exploratory research, careful experimental execution and data interpretation will be key to unlocking the potential of this and other related phenoxyacetate derivatives.

References

-

U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

- Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7352.

- Li, Y., et al. (2016). Supporting Information for an article in an RSC journal. The Royal Society of Chemistry.

- Huang, W., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry, 105, 164-176.

- Cinatl, J., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 52(7), 1988-1992.

- Wang, Q., et al. (2019). A highly sensitive and selective method for determination of phenoxy carboxylic acids from environmental water samples by dispersive solid-phase extraction coupled with ultra high performance liquid chromatography-tandem mass spectrometry. Talanta, 191, 313-323.

-

University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

IRSST. (2012). Determination of volatile organic compounds in the air by mass spectrometry. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2,3-dichloro-4-fluorophenoxy)acetate. Retrieved from [Link]

- Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

ResearchGate. (n.d.). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Martín-Gómez, B., et al. (2024). Development and validation of a new analytical method for the determination of plasticizers in bee pollen. Microchemical Journal, 205, 111404.

-

PubChem. (n.d.). Ethyl 2-(2-chloro-4-phenylphenoxy)-2-fluoroacetate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of phenol. Retrieved from [Link]

- Al-Hussain, S. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1045.

- Harianingsih, H., et al. (2021). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry, 21(5), 1184-1191.

-

Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxyacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

-

The Good Scents Company. (n.d.). phenyl acetic acid, 103-82-2. Retrieved from [Link]

-

NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. Retrieved from [Link]

-

AstraZeneca. (2024, September 9). Driving sustainable drug discovery and development using Green Chemistry. Retrieved from [Link]

- Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 487-506.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 7. 2-Chloro-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]

- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 10. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 14. phenyl acetic acid, 103-82-2 [thegoodscentscompany.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Efficacy Testing of Ethyl (2-chloro-4-fluorophenoxy)acetate

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of the novel compound, ethyl (2-chloro-4-fluorophenoxy)acetate. Phenoxyacetate and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer effects[1][2][3]. Given this precedent, the following protocols are designed as a multi-phase, branching workflow to systematically characterize the compound's potential therapeutic value. The guide begins with foundational in vitro assessments of cytotoxicity, followed by parallel screening for anti-inflammatory and anticancer activities. Promising in vitro results will then inform the selection of appropriate in vivo models for efficacy validation. This structured approach ensures a logical progression from broad screening to specific, disease-relevant hypothesis testing, incorporating principles of robust experimental design, statistical rigor, and target engagement.[4][5]

Introduction: The Scientific Rationale

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in diverse therapeutic areas[2][6]. The specific substitutions on the aromatic ring and modifications of the acetate group can significantly influence biological activity. Ethyl (2-chloro-4-fluorophenoxy)acetate is an unexplored derivative, and its efficacy is unknown. The experimental design detailed herein is not merely a set of instructions but a strategic guide to uncovering its potential biological function. We will proceed with a hypothesis-driven approach, initially casting a wide net to identify potential bioactivity and then narrowing our focus to validate the most significant findings.

The overall experimental strategy is to first establish a safe therapeutic window through cytotoxicity testing. Subsequently, we will investigate two of the most probable biological activities for this class of compounds: anti-inflammatory and anticancer effects. The progression from in vitro to in vivo models is a critical step in preclinical drug development, providing a more comprehensive understanding of a compound's efficacy and safety in a complex biological system.[7][8]

Phase 1: In Vitro Characterization and Activity Screening

The initial phase focuses on cell-based assays to determine the compound's intrinsic activity and cytotoxic profile. These experiments are foundational for all subsequent studies.

Foundational Protocol: In Vitro Cytotoxicity Assessment

Causality: Before assessing efficacy, it is crucial to determine the concentrations at which ethyl (2-chloro-4-fluorophenoxy)acetate is toxic to cells. This establishes the therapeutic window for subsequent in vitro experiments, ensuring that observed effects are due to specific biological activity rather than general toxicity.[9][10][11] We will employ two common and complementary methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Protocol 2.1.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, and relevant cancer or immune cell lines for specific toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of ethyl (2-chloro-4-fluorophenoxy)acetate in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2.1.2: LDH Assay for Cytotoxicity

-

Experimental Setup: Follow steps 1-4 from the MTT assay protocol in a separate 96-well plate. Include a maximum LDH release control by adding a lysis buffer to a set of untreated wells 45 minutes before the endpoint.[12]

-

Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control.

| Parameter | MTT Assay | LDH Assay |

| Principle | Measures metabolic activity (mitochondrial reductase) | Measures membrane integrity (release of lactate dehydrogenase) |

| Endpoint | Cell viability | Cell death (cytotoxicity) |

| Output | IC50 | EC50 |

Efficacy Screening: In Vitro Anti-inflammatory Assays

Causality: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties.[3] These assays will determine if ethyl (2-chloro-4-fluorophenoxy)acetate can modulate key inflammatory pathways, such as nitric oxide production in macrophages and the expression of pro-inflammatory cytokines.[13][14]

Protocol 2.2.1: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a positive control (e.g., L-NAME) and a negative control (LPS alone).

-

Griess Assay: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO production.

-

Analysis: Determine the percentage inhibition of NO production compared to the LPS-only control.

Protocol 2.2.2: Cytokine Measurement by ELISA

-

Experimental Setup: Follow steps 1-3 from Protocol 2.2.1.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

-

Analysis: Quantify the reduction in cytokine secretion in treated wells compared to the LPS-stimulated control.

Efficacy Screening: In Vitro Anticancer Assays

Causality: Given that some phenoxyacetamide derivatives have shown cytotoxic activity against cancer cell lines, it is prudent to screen for this activity.[1] These assays will assess the compound's ability to inhibit the proliferation of cancer cells.

Protocol 2.3.1: Cancer Cell Line Proliferation Assay

-

Cell Selection: Choose a panel of relevant cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., THLE-2).[1]

-

Assay Performance: Perform the MTT assay as described in Protocol 2.1.1 on all selected cell lines.

-

Analysis: Compare the IC50 values across the different cell lines. A significantly lower IC50 in cancer cells compared to non-cancerous cells indicates potential cancer-specific cytotoxicity.

Mechanistic Insight: Target Engagement (Recommended)

Causality: A lack of efficacy in later stages can be due to the compound not engaging its intended target.[15][16] A Cellular Thermal Shift Assay (CETSA) can provide evidence of target engagement in a cellular context without needing to know the target beforehand. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[15][17]

Protocol 2.4.1: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with the test compound or vehicle.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of the compound.

-

Interpretation: A shift in the melting curve of a specific protein in the presence of the compound indicates direct binding.

Phase 2: In Vivo Efficacy Validation

Causality: While in vitro assays are excellent for initial screening, in vivo models are necessary to evaluate a compound's efficacy in a complex physiological system, taking into account pharmacokinetics and metabolism.[7][18] The choice of the in vivo model will be dictated by the results of the Phase 1 screening.

Caption: Experimental workflow from in vitro screening to in vivo model selection.

In Vivo Anti-inflammatory Efficacy Protocol

Model: Carrageenan-induced paw edema in rats is a classic and well-validated model of acute inflammation.[13][19]

Protocol 3.1.1: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week.

-

Grouping: Randomize animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound groups (at least 3 doses based on in vitro data and preliminary toxicity).

-

Dosing: Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vivo Anticancer Efficacy Protocol

Model: A human tumor xenograft model in immunodeficient mice is a standard for evaluating anticancer drug efficacy.[8][20]

Protocol 3.2.1: Human Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice).[20]

-

Tumor Cell Implantation: Subcutaneously inject the cancer cell line that showed the highest sensitivity in vitro (e.g., 5 x 10^6 HepG2 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.

-

Treatment: Administer the test compound, vehicle, and a positive control (e.g., 5-Fluorouracil)[1] via a clinically relevant route (e.g., oral gavage, IP injection) for a specified period (e.g., 21 days).

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups.

Data Analysis and Statistical Considerations

Robust statistical analysis is paramount for the reliable interpretation of preclinical data.[21][22][23]

-

Study Design: All in vivo studies should be designed with randomization and blinding to minimize bias.[4][24]

-

Sample Size: The number of animals or replicates should be justified by power calculations to ensure the study can detect biologically meaningful effects.[22]

-

Statistical Tests:

-

For in vitro dose-response curves, use non-linear regression to calculate IC50 values.

-

For comparing multiple groups (e.g., in vivo studies), use Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).[22]

-

A p-value of <0.05 is typically considered statistically significant.[21]

-

Caption: Decision tree for statistical analysis of experimental data.

Conclusion

This document outlines a systematic and logical progression for evaluating the efficacy of ethyl (2-chloro-4-fluorophenoxy)acetate. By starting with broad in vitro screening and moving to targeted in vivo validation, researchers can efficiently and rigorously assess the compound's therapeutic potential. Adherence to these detailed protocols, underpinned by a clear understanding of the scientific rationale, will generate the robust and reliable data necessary for informed decision-making in the drug development process.

References

- Sakat, S. S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Ethnopharmacology.

- Prezioso, C., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.

- IKOSA. (2023).

- Alfa Cytology. (n.d.).

- Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies.

- Sebastian, R., et al. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

- The Jackson Laboratory. (n.d.).

- Marino, M. J. (2018). Statistical Analysis in Preclinical Biomedical Research.

- Pavel, D., et al. (n.d.).

- OECD. (n.d.).

- Gonzalez-Lara, M. F., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.

- PPD. (n.d.). Preclinical Studies in Drug Development.

- Quanticate. (2011).

- Fallahi-Sichani, M., et al. (2017). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical Pharmacology & Therapeutics.

- Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies.

- Singh, S., et al. (n.d.).

- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences.

- Bespalov, A., et al. (2019). General Principles of Preclinical Study Design.

- de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- Scott, A. (2020).

- Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

- MD+DI. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.

- RQM+. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.

- Medistri SA. (n.d.). Cytotoxicity.

- Selvita. (2025). A Practical Guide to Target Engagement Assays.

- JoVE. (2023).

- PubChem. (n.d.). Ethyl 2-(2,3-dichloro-4-fluorophenoxy)

- Jetir.org. (n.d.).

- Patricelli, M. P., et al. (2011). Determining target engagement in living systems.

- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors....

- Zhang, X., et al. (2020). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]

- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 8. ijpbs.com [ijpbs.com]

- 9. oecd.org [oecd.org]

- 10. mddionline.com [mddionline.com]

- 11. mddionline.com [mddionline.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 14. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 16. selvita.com [selvita.com]

- 17. youtube.com [youtube.com]

- 18. iv.iiarjournals.org [iv.iiarjournals.org]

- 19. scielo.br [scielo.br]

- 20. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kolaido.com [kolaido.com]

- 22. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. quanticate.com [quanticate.com]

Troubleshooting & Optimization

improving the yield of ethyl (2-chloro-4-fluorophenoxy)acetate synthesis

Answering the call for enhanced operational efficiency in synthetic chemistry, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (2-chloro-4-fluorophenoxy)acetate. As a Senior Application Scientist, my objective is to move beyond mere procedural outlines and provide a framework of chemical logic and field-proven insights. This resource is structured to empower you to troubleshoot common experimental hurdles, optimize reaction parameters, and ultimately improve the yield and purity of your target compound.

The synthesis of ethyl (2-chloro-4-fluorophenoxy)acetate is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] In the initial step, a base is used to deprotonate the hydroxyl group of 2-chloro-4-fluorophenol, generating a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether product.

Understanding this fundamental mechanism is the key to diagnosing and resolving issues that may arise during the synthesis.

Core Reaction Mechanism: Williamson Ether Synthesis

Caption: The two-step mechanism for ethyl (2-chloro-4-fluorophenoxy)acetate synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My TLC analysis shows only starting materials. Why isn't the reaction initiating?

Answer: Failure to initiate is almost always due to an inability to generate the nucleophilic phenoxide ion. Several factors could be at play:

-

Insufficient Base Strength: The base may be too weak to effectively deprotonate the 2-chloro-4-fluorophenol. While phenols are more acidic than aliphatic alcohols, their pKa still requires a sufficiently strong base. A weak base like sodium bicarbonate (NaHCO₃) is often inadequate.[6]

-

Presence of Moisture: If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, preventing deprotonation.[6]

-

Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Low Temperature: The activation energy for the reaction may not be met at the current temperature.

-

Solution: Gradually increase the reaction temperature, typically to between 50-100 °C, while monitoring the reaction progress by TLC.[7]

-

Question 2: The reaction is sluggish and my yield is consistently low. What are the primary causes?

Answer: Low yields often point to suboptimal reaction conditions or competing side reactions.

-

Incomplete Deprotonation: As mentioned above, if the base is not strong enough or used in insufficient stoichiometric amounts, a significant portion of the phenol will remain unreacted.[6]

-

Solution: Ensure you are using at least one equivalent of the base. For solid bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can be beneficial.[8]

-

-

Poor Solvent Choice: The solvent plays a critical role in an S_N2 reaction. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide ion, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[6]

-

Side Reactions: The most common side reactions are C-alkylation, where the ethyl chloroacetate reacts with the aromatic ring of the phenoxide, and hydrolysis of the product ester.[5][6]

-

Solution: O-alkylation is generally favored over C-alkylation. Using polar aprotic solvents helps promote the desired O-alkylation. To prevent ester hydrolysis, avoid excessively harsh basic conditions (like high concentrations of NaOH) and ensure the workup procedure is not overly prolonged or performed at high temperatures.

-

Question 3: I'm observing multiple spots on my TLC plate besides the starting materials and product. What are these impurities?

Answer: The presence of unexpected spots often indicates side reactions or degradation.

-

Hydrolysis of Ethyl Chloroacetate: Under basic conditions, the starting material, ethyl chloroacetate, can be hydrolyzed to chloroacetic acid.

-

Solution: Add the ethyl chloroacetate to the mixture only after the phenoxide has been formed. Avoid an excessive excess of base, particularly strong hydroxides.

-

-

Hydrolysis of Product: The desired product, ethyl (2-chloro-4-fluorophenoxy)acetate, can be hydrolyzed to (2-chloro-4-fluorophenoxy)acetic acid, especially during an aqueous workup if the pH is too high or low.

-

Solution: Perform the aqueous workup under neutral or mildly acidic conditions. Use a saturated solution of sodium bicarbonate to neutralize any acid, but avoid prolonged contact with strong bases.[11]

-

-

Dimerization/Polymerization: While less common, highly reactive species could potentially lead to other byproducts.

-

Solution: Ensure controlled addition of reagents and maintain the recommended reaction temperature to minimize runaway reactions.

-

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Which base is optimal for this synthesis?

A1: The choice of base is a balance between reactivity and potential side reactions.

| Base | Relative Strength | Typical Conditions | Pros | Cons |